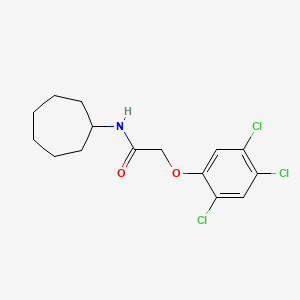
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide, also known as BPP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPP belongs to a class of compounds known as amides, which have a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is not fully understood. However, studies have shown that 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide may act on several molecular targets, including the TRPV1 receptor, which is involved in pain sensation, and the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have several biochemical and physiological effects. In cancer research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to inhibit angiogenesis, the formation of new blood vessels, which is important for tumor growth. In inflammation research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain management, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to reduce pain behavior in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has several advantages for lab experiments, including its high purity and stability. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide research. One area of interest is the development of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide and its potential therapeutic applications in cancer, inflammation, and pain management. Finally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide may have applications in other areas of research, such as neurodegenerative diseases and cardiovascular disease, which warrant further investigation.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been investigated for its potential therapeutic applications in several areas, including cancer, inflammation, and pain management. In cancer research, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In pain management, 2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide has been shown to have analgesic effects in animal models of neuropathic pain.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-12(22-15-9-7-14(18)8-10-15)17(20)19-11-13-5-3-4-6-16(13)21-2/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLFAZRWPNKOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1OC)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(2-methoxybenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



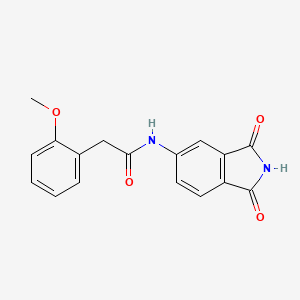
![2-(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)quinazoline](/img/structure/B4112762.png)

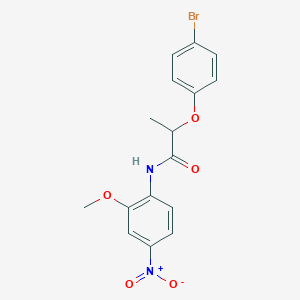
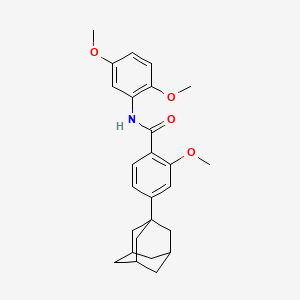
![N,N'-[(methylimino)di-3,1-propanediyl]di(2-furamide)](/img/structure/B4112805.png)
![2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112811.png)
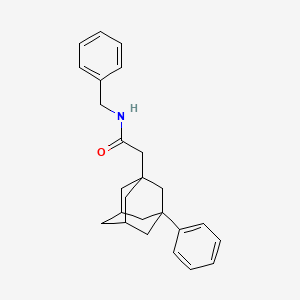
![5-(1-adamantyl)-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide hydrochloride](/img/structure/B4112822.png)
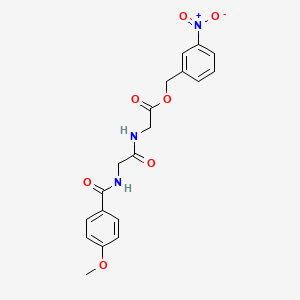
![2-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzamide](/img/structure/B4112847.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)
